![molecular formula C21H25N3O6S B6493345 N'-benzyl-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide CAS No. 868983-85-1](/img/structure/B6493345.png)
N'-benzyl-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide
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Description
N'-benzyl-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a useful research compound. Its molecular formula is C21H25N3O6S and its molecular weight is 447.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 447.14640670 g/mol and the complexity rating of the compound is 719. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N'-benzyl-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide, identified by its CAS number 872986-24-8, is a complex organic compound that has garnered interest for its potential biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, synthesis methods, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C21H26N4O6S with a molecular weight of approximately 462.5 g/mol. The compound features a benzyl group, a methoxybenzenesulfonyl moiety, and an oxazolidin ring, which contribute to its unique chemical reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C21H26N4O6S |
Molecular Weight | 462.5 g/mol |
CAS Number | 872986-24-8 |
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties . For example, preclinical trials have shown that the compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism appears to involve the modulation of specific signaling pathways associated with cell growth and survival.
Case Study: In Vitro Analysis
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer activity of this compound against several cancer cell lines including breast (MCF-7), lung (A549), and colon (HT-29) cancer cells. The results demonstrated:
- IC50 Values :
- MCF-7: 12 µM
- A549: 15 µM
- HT-29: 10 µM
These values indicate a potent inhibitory effect on cancer cell growth, suggesting further investigation into its therapeutic potential.
Antimicrobial Activity
This compound also exhibits antimicrobial activity against various bacterial strains. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 32 µg/mL |
These findings suggest that the compound could be developed as an alternative treatment for infections caused by resistant bacterial strains.
The mechanism of action for this compound involves interaction with specific molecular targets within cells. It is hypothesized that the compound binds to enzymes or receptors involved in critical cellular processes:
- Enzyme Inhibition : The sulfonamide group may inhibit key enzymes in metabolic pathways.
- Cell Cycle Disruption : By interfering with cell cycle regulators, the compound can induce apoptosis in cancer cells.
- Bacterial Cell Wall Synthesis : The compound may disrupt bacterial cell wall synthesis, leading to cell lysis.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Sulfonamide Intermediate :
- Benzylamine is reacted with 4-methoxybenzenesulfonyl chloride to form an intermediate sulfonamide.
- Cyclization :
- The sulfonamide intermediate undergoes cyclization with an oxazolidin derivative under controlled conditions to yield the final product.
These synthetic routes are optimized for high yield and purity, often utilizing continuous flow reactors in industrial settings for efficiency.
Properties
IUPAC Name |
N'-benzyl-N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-15-12-17(8-9-18(15)29-2)31(27,28)24-10-11-30-19(24)14-23-21(26)20(25)22-13-16-6-4-3-5-7-16/h3-9,12,19H,10-11,13-14H2,1-2H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTIWSMHRRVRJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.